Enantiomeric Excess Advantage: (R)-Dihydrochloride vs. Racemate and (S)-Enantiomer in Optical Purity
The (R)-1-benzylpyrrolidin-3-amine scaffold can be enriched to ≥96.0% enantiomeric excess (e.e.) via a patented diastereomeric salt resolution with hydrobromic or methanesulfonic acid [1]. In a representative example, starting material with an initial optical purity of 88.8% e.e. ((R) enantiomeric excess) was upgraded to 96.0% e.e. after monohydrobromide crystallization [2]. In contrast, the (S)-enantiomer dihydrochloride is typically supplied at 97% chemical purity by HPLC without an accompanying e.e. specification, meaning optical purity may be as low as the chemical purity floor . The racemate (CAS 18471-40-4) by definition has 0% e.e.
| Evidence Dimension | Enantiomeric excess (e.e.) |
|---|---|
| Target Compound Data | 96.0% e.e. ((R)-enantiomer excess, after salt resolution) |
| Comparator Or Baseline | (S)-Dihydrochloride: 97% chemical purity (GC/T), e.e. not specified; Racemate: 0% e.e. |
| Quantified Difference | ≥96% e.e. absolute advantage over racemate; indeterminate but potentially significant over (S)-salt due to unspecified optical purity |
| Conditions | Diastereomeric salt formation with optically inactive acid; HPLC with GITC derivatization, CAPCELL PAK C18 column |
Why This Matters
High enantiomeric excess directly determines the stereochemical purity of downstream chiral drugs and intermediates, reducing the risk of off-target isomer activity and simplifying regulatory compliance.
- [1] Kano, F.; Mori, N. Method for Improving Optical Purity of 1-Benzyl-3-aminopyrrolidine and Salt for Use Therein. EP 1491530 B1, 2008. View Source
- [2] Kano, F.; Mori, N. U.S. Patent Application 2008/0255371, Example 1; optical purity increased to 96.0 %e.e. ((R) enantiomeric excess). View Source
